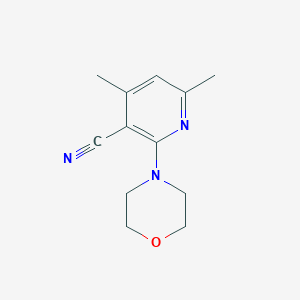
4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile is a chemical compound with the linear formula C12H15N3O . It has been studied for its reaction with N-acylhydrazines, resulting in two structural isomers .
Synthesis Analysis
The synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile has been developed and studied. The reaction of this compound with N-acylhydrazines has been carried out . The method for the synthesis of 2,3-dicyanopyridine involving conversion of derivatives of pyridine-2,3-dicarboxylic acid cannot be used for the preparation of alkyl-substituted pyridine-2,3-dicarbonitriles .Chemical Reactions Analysis
The reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines has been studied, resulting in two structural isomers . The reactions of 2,3-dicyanopyridines with N-nucleophiles, in particular, with amines, have hardly been studied .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Synthesis of Dithiolo[3,4-b]pyridines : A study by Dotsenko et al. (2015) explored the synthesis of 6-Amino-4-aryl-7-phenyl-3-(phenylamino)-4,7-dihydro-3Н-[1,2]dithiolo[3,4-b]pyridine-5-carbonitriles using arylmethylidenemalononitriles and dithiomalonic acid dianilide, with morpholine as a reactant. This research contributes to the development of new heterocyclic compounds (Dotsenko et al., 2015).
Reactions with Secondary Dialkylamines : Kalogirou and Koutentis (2014) investigated reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like morpholine, leading to various derivatives in high yields. This study provides insights into the reactivity of isothiazole derivatives (Kalogirou & Koutentis, 2014).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Properties : Yadav and Kumar (2014) explored the corrosion inhibition properties of synthesized pyridine derivatives, including 4‐(4‐methoxyphenyl)‐5,6‐dimethyl‐2‐morpholinopyridine‐3‐carbonitrile, on N80 steel in HCl solution. Their findings are significant for understanding the application of these compounds in corrosion prevention (Yadav & Kumar, 2014).
Organic Chemistry and Reactions
Formation of 2-Pyridinyl-2-Oxazolines : Research by Segl′a and Jamnický (1993, 2000) focused on the formation of 2-pyridinyl-2-oxazolines through reactions involving pyridine-2-carbonitrile and various amino alcohols. These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in organic synthesis (Segl′a & Jamnický, 1993), (Segl′a et al., 2000).
Synthesis of Pyridine Derivatives : The study by Cetina et al. (2010) involved synthesizing and analyzing the structural features of pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. This research adds to the knowledge of pyridine derivative synthesis and characterization (Cetina et al., 2010).
Novel Multicomponent Synthesis : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, highlighting the versatility of these compounds in complex organic synthesis (Rahmani et al., 2018).
Chemical Transformations Under Nucleophilic Conditions : Ibrahim and El-Gohary (2016) studied the chemical reactivity of 6-methylchromone-3-carbonitrile with various nucleophilic reagents, contributing to the understanding of the reactivity and potential applications of these carbonitriles (Ibrahim & El-Gohary, 2016).
Propiedades
IUPAC Name |
4,6-dimethyl-2-morpholin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(2)14-12(11(9)8-13)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTZBWBXBMVIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)
![5-(4-pyridinyl)-4-[(2-thienylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B484037.png)
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)
![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484091.png)
![6-Methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-one](/img/structure/B484110.png)
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B484130.png)
![3-(4-chlorophenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B484218.png)
![3-phenyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B484219.png)
![2,4-Bis(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B484224.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine](/img/structure/B484225.png)
![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484272.png)

